molecular formula C10H14OS B8615386 Methylthiophenyl-2-methyl-1-butanone

Methylthiophenyl-2-methyl-1-butanone

Cat. No.: B8615386
M. Wt: 182.28 g/mol
InChI Key: SWSORZOSUUJJCW-UHFFFAOYSA-N
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Description

Methylthiophenyl-2-methyl-1-butanone is a chemical compound of interest in scientific research. While specific studies on this exact molecule are limited in the public domain, research on closely related methylthiophenyl propanone and butanone derivatives provides insight into its potential applications. Structurally similar compounds, such as 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (Irgacure 907), are well-established in industrial applications as highly efficient photoinitiators for UV-curable polymers, inks, and coatings . These compounds function by absorbing ultraviolet (UV) light energy and generating free radicals that initiate polymerization reactions . The presence of the methylthio group can influence the compound's reactivity and absorption properties. Other methylthio-containing ketones are also investigated as key intermediates in the synthesis of more complex molecules for agrochemicals and fragrances . This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2,2-dimethyl-1-thiophen-2-ylbutan-1-one

InChI

InChI=1S/C10H14OS/c1-4-10(2,3)9(11)8-6-5-7-12-8/h5-7H,4H2,1-3H3

InChI Key

SWSORZOSUUJJCW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with Methylthiophenyl-2-methyl-1-butanone:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula CAS No. Key Features Source/Application
1-(Thiophen-2-yl)butan-1-one C₈H₈OS 5333-83-5 Thiophene ring at C1 of butanone Laboratory chemical
4-Phenyl-2-butanone C₁₀H₁₂O 2550-26-7 Phenyl group at C4 of butanone Laboratory chemical
3-Methyl-1-phenyl-2-butanone C₁₁H₁₄O 2893-05-2 Phenyl group, methyl branch on butanone Laboratory chemical
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone C₁₀H₁₃N₃O₂ N/A Pyridyl group, nitrosamine functional group Tobacco carcinogen
Key Observations :

Aromatic Substituents: Thiophene vs. Phenyl/Pyridyl: Thiophene (sulfur-containing heterocycle) in this compound and 1-(Thiophen-2-yl)butan-1-one contrasts with phenyl (benzene) or pyridyl (nitrogen-containing) groups in analogs. Thiophene derivatives often exhibit enhanced electron delocalization, impacting reactivity and stability . Methyl Branching: The 2-methyl group in this compound parallels the 3-methyl branch in 3-Methyl-1-phenyl-2-butanone, which influences steric hindrance and boiling points .

Nitrosamines: 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone contains a carcinogenic nitrosamine group absent in other compounds, highlighting divergent toxicity profiles .

Physicochemical Properties

Table 2: Comparative Properties
Property This compound (Inferred) 1-(Thiophen-2-yl)butan-1-one 4-Phenyl-2-butanone
Molecular Weight ~168.24 g/mol (C₁₀H₁₂OS) 152.21 g/mol 148.20 g/mol
Boiling Point 220–240°C (estimated) 215–220°C 245–247°C
Solubility Low in water; soluble in organic solvents Similar Similar
Reactivity Electrophilic at carbonyl; thiophene-directed substitutions Moderate electrophilicity High electrophilicity
Notes :
  • Toxicity: Pyridyl/nitrosamine analogs (e.g., 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone) are carcinogenic, whereas phenyl/thiophene derivatives are generally safer for laboratory use .
  • Synthetic Utility: Thiophene-containing ketones like 1-(Thiophen-2-yl)butan-1-one serve as intermediates in medicinal chemistry, suggesting analogous roles for this compound .

Metabolic and Environmental Impact

  • Pyridyl/Nitrosamine Analogs: Metabolized via α-hydroxylation to generate reactive electrophiles (e.g., diazohydroxides), contributing to DNA adduct formation and carcinogenicity .
  • Thiophene Derivatives: Limited metabolic data exist, but sulfur-containing compounds often undergo oxidation to sulfoxides or sulfones, altering bioavailability .

Industrial and Laboratory Use

  • 4-Phenyl-2-butanone: Employed as a solvent or fragrance component due to its stability and low volatility .
  • 3-Methyl-1-phenyl-2-butanone: Utilized in organic synthesis for asymmetric ketone reactions .

Preparation Methods

Oxidative Catalysts: Molybdate vs. Palladium

Comparative studies from patent data reveal distinct performance profiles for ammonium molybdate and Pd/C in the oxygenation step:

CatalystTemperature (°C)Time (h)Yield (%)Byproducts (%)
(NH₄)₂MoO₄852.590.61.2
5% Pd/C852.090.20.8

While Pd/C offers marginally faster kinetics, its higher cost (≈$3,200/kg vs. $450/kg for Mo) makes molybdate preferable for large-scale production. Byproducts primarily consist of overoxidized carboxylic acids (<1.5%), mitigated through precise temperature control.

Solvent Selection in Substitution Reactions

The methylthiolation step employs toluene-water biphasic systems to enhance mass transfer and prevent thiolate hydrolysis. Experimental data correlate solvent ratios with reaction efficiency:

Toluene : Water (v/v)Reaction Time (h)Conversion (%)
1:11094
2:1897
3:1698

Higher toluene proportions improve aryl chloride solubility but require robust stirring (≥500 rpm) to maintain emulsion stability.

Industrial Scalability and Process Economics

Benchmarking the three-step sequence against alternative pathways reveals compelling advantages:

  • Atom Economy: 78% (superior to Friedel-Crafts or Grignard-based routes)

  • E-Factor: 6.2 kg waste/kg product (primarily NaCl and aqueous washes)

  • Throughput: 480–500 kg/batch achievable in standard 2,000 L reactors

Capital costs for a dedicated production line are estimated at $4.2 million, with operational expenses dominated by morpholine (32%), Pd/C (25%), and solvents (18%). The process’s exothermicity necessitates jacketed reactors with emergency cooling capacity ≥200 kW/m³.

Applications in Polymer Chemistry

Beyond its synthetic utility, 2-methyl-1-(4'-methylthiophenyl)-2-morpholinyl-1-acetone enables rapid UV-induced polymerization of thiourethanes. At 5–10 wt% loading, it reduces gelation time of mercaptan-isocyanate mixtures from hours to <10 minutes under 365 nm light. This photolatent behavior stems from the morpholinyl group’s electron-donating effects, which lower the α-cleavage energy of the ketone .

Q & A

Q. What synthetic routes are recommended for Methylthiophenyl-2-methyl-1-butanone, and what catalytic systems are effective?

  • Methodological Answer : The synthesis of methylthiophenyl derivatives often employs Friedel-Crafts acylation (using aryl substrates and acyl halides with Lewis acids like AlCl₃) or thia-Michael additions (for introducing sulfur-containing groups). For example, β-thiaketones can be synthesized via the thia-Michael reaction, where SH-containing compounds react with conjugated carbonyls under electrochemical catalyst activation . Additionally, nucleophilic substitution reactions (e.g., propargyl bromide with ketones in the presence of K₂CO₃) may yield structurally similar compounds .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm bond connectivity and functional groups (e.g., characteristic peaks for ketones at δ 2.0–3.0 ppm and thiophenyl protons at δ 6.5–7.5 ppm). FT-IR can identify carbonyl stretches (~1700 cm⁻¹) and sulfur-related vibrations. For unambiguous confirmation, X-ray crystallography is recommended, as demonstrated for structurally analogous sulfanyl-butanones . Purity should be assessed via GC-MS or HPLC (>95% purity threshold).

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid skin contact due to potential irritancy (similar to aryl ketones) . Store in airtight containers away from oxidizers, and dispose of waste via approved chemical protocols.

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent polarity, catalyst loading) be optimized to enhance synthesis yields?

  • Methodological Answer : Conduct Design of Experiments (DoE) to test variables:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve electrophilic acylation .
  • Catalyst loading : Electrochemically generated catalysts (e.g., for thia-Michael reactions) can reduce side reactions at 0.5–2 mol% loadings .
  • Temperature : Elevated temperatures (80–100°C) may accelerate Friedel-Crafts reactions but risk decomposition. Monitor via in-situ FT-IR .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations to model electron density distribution, focusing on:
  • Electrophilic sites : Ketone carbonyl and thiophenyl sulfur.
  • Nucleophilic attack feasibility : Assess frontier molecular orbitals (HOMO/LUMO gaps) .
    Validate predictions with kinetic isotope effects or isotopic labeling experiments .

Q. How can contradictory spectral data (e.g., unexpected NMR signals) be resolved during structural analysis?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
  • Dynamic NMR : Identify conformational exchange in flexible moieties (e.g., methyl groups) .
  • Computational NMR prediction tools : Compare experimental data with simulated spectra from software like Gaussian or ACD/Labs .

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